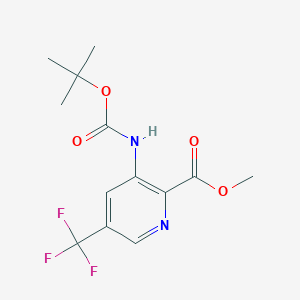

3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester

Beschreibung

3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester is a pyridine-based heterocyclic compound featuring a trifluoromethyl (-CF₃) group at position 5 and a tert-butoxycarbonyl (BOC)-protected amino group at position 2. The methyl ester at position 2 enhances its stability and solubility in organic solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The BOC group serves as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses .

Key structural attributes:

- Pyridine core: Provides aromaticity and planar geometry for intermolecular interactions.

- Trifluoromethyl group: Increases lipophilicity and metabolic stability, common in drug design.

- BOC-protected amino group: Offers steric bulk and hydrolytic sensitivity, critical for controlled deprotection.

- Methyl ester: Facilitates solubility and acts as a leaving group in nucleophilic substitutions.

Eigenschaften

Molekularformel |

C13H15F3N2O4 |

|---|---|

Molekulargewicht |

320.26 g/mol |

IUPAC-Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(20)18-8-5-7(13(14,15)16)6-17-9(8)10(19)21-4/h5-6H,1-4H3,(H,18,20) |

InChI-Schlüssel |

CXZZIUKPAXFEPP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Structural and Functional Overview

The target compound features a pyridine core substituted at positions 2, 3, and 5 with a carboxylic acid methyl ester, Boc-protected amine, and trifluoromethyl group, respectively. Its molecular formula is $$ \text{C}{12}\text{H}{13}\text{F}3\text{N}2\text{O}_4 $$, with a molecular weight of 306.24 g/mol. The trifluoromethyl group enhances metabolic stability, while the Boc group serves as a temporary amine protector during multi-step syntheses.

Key Synthetic Strategies

Boc Protection of Pyridine Amines

Introduction of the Boc group to the pyridine amine is typically achieved via reaction with di-tert-butyl dicarbonate (Boc₂O). For 5-trifluoromethyl-pyridin-3-amine derivatives, this step proceeds in anhydrous dichloromethane or tetrahydrofuran with a base such as triethylamine or DMAP. SynQuest Labs reports a 97% purity product using this method for 3-(Boc-amino)-5-(trifluoromethyl)pyridine (CAS 1187055-61-3), a closely related intermediate.

Reaction Conditions :

- Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv)

- Solvent : THF, 0°C to room temperature

- Yield : 85–90%

Methyl Esterification of Carboxylic Acids

The methyl ester at position 2 is introduced via Fischer–Speier esterification or cesium salt-mediated alkylation. Challenges arise when steric hindrance from adjacent substituents (e.g., C3 methyl or Boc groups) limits reaction efficiency.

Fischer–Speier Esterification

A traditional approach involves refluxing the carboxylic acid with methanol and catalytic sulfuric acid. However, for 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid, this method yields <50% due to decomposition of the Boc group under acidic conditions.

Cesium Salt Alkylation

Superior results are achieved by deprotonating the carboxylic acid with cesium carbonate, followed by treatment with methyl iodide:

Regioselective Functionalization of Pyridine

Installing substituents at specific positions on the pyridine ring requires directed ortho-metalation or Pd-catalyzed cross-coupling.

Directed Ortho-Metalation

A pivaloyl amide directing group enables lithiation at C3, followed by quenching with electrophiles. For example:

- Protect C2-carboxylic acid as a methyl ester.

- Install pivaloyl amide at C3.

- Treat with $$ n $$-BuLi/TMEDA at −78°C, then add CO₂ or trifluoromethylating agent.

Suzuki-Miyaura Coupling

For late-stage introduction of aryl/heteroaryl groups, Suzuki coupling employs Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. This method is less common for trifluoromethyl groups due to the stability of CF₃-Bpin reagents.

Optimized Synthetic Pathways

Pathway A: Sequential Boc Protection and Esterification

- Starting Material : 5-Trifluoromethyl-pyridine-2-carboxylic acid (CAS 24236-37-9).

- Methyl Ester Formation :

- Boc Protection :

Overall Yield : 68%

Pathway B: Curtius Rearrangement Approach

Adapted from Molbank, this method avoids direct Boc protection:

- Acyl Azide Formation :

- Treat 3-amino-5-trifluoromethyl-pyridine-2-carboxylic acid with sodium azide and nitrous acid at −10°C.

- Curtius Rearrangement :

- Reflux in toluene to generate isocyanate.

- Reaction with tert-Butanol :

- Capture isocyanate with tert-butanol at 100°C for 3 h.

- Methyl Esterification :

Advantages : Avoids Boc₂O, suitable for acid-sensitive intermediates.

Comparative Analysis of Methods

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Number of Steps | 2 | 4 |

| Overall Yield | 68% | 64% |

| Scalability | Excellent | Moderate |

| Purification Complexity | Low | High |

Pathway A is preferred for industrial-scale production due to fewer steps and higher scalability, while Pathway B offers an alternative for substrates incompatible with Boc₂O.

Challenges and Mitigation Strategies

- Boc Group Stability : Acidic conditions during esterification may cleave the Boc group. Using cesium salt alkylation instead of Fischer–Speier prevents this.

- Regioselectivity : Competing reactions at C4/C5 positions are minimized by employing pivaloyl directing groups.

- Purification : Silica gel chromatography (9:1 EtOAc/petroleum ether) effectively separates the product from byproducts.

Analyse Chemischer Reaktionen

Reaktionstypen

3-tert-Butoxycarbonylamino-5-Trifluormethyl-pyridin-2-carbonsäuremethylester unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, wobei die Trifluormethylgruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Pyridinderivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been explored for its potential as a pharmacophore in drug design, particularly due to the presence of the trifluoromethyl group, which is known to enhance metabolic stability and bioactivity.

Antagonists of P2Y14 Receptor

Recent studies have identified derivatives of this compound as potential antagonists for the P2Y14 receptor, which plays a crucial role in inflammatory responses. Research indicates that modifications to the pyridine structure can yield compounds with improved affinity and specificity for this receptor, making them candidates for anti-inflammatory therapies .

Development of FDA-Approved Drugs

The trifluoromethyl group present in 3-tert-butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester is a common feature in several FDA-approved drugs. This linkage suggests that compounds with similar structures may have promising therapeutic effects, particularly in treating conditions related to inflammation and pain management .

Synthetic Applications

The compound serves as an intermediate in various synthetic processes, particularly in the synthesis of more complex organic molecules.

Synthesis of Trifluoromethylated Compounds

This compound can be utilized in reactions that introduce trifluoromethyl groups into other organic frameworks. This capability is valuable for synthesizing novel materials with enhanced properties, such as increased lipophilicity and altered electronic characteristics .

Reaction Mechanisms

The compound has been involved in Curtius rearrangement reactions, where it can be transformed into isocyanates, which are versatile intermediates in organic synthesis. This transformation allows for the creation of various amines and ureas, expanding its utility in synthetic chemistry .

Case Study: Synthesis of P2Y14 Antagonists

A study demonstrated that modifying the this compound led to the development of novel P2Y14 receptor antagonists. The research highlighted structure-activity relationships (SAR) that guided further modifications to improve binding affinity and selectivity .

| Compound | Binding Affinity (IC50) | Modification |

|---|---|---|

| Compound A | 150 nM | Initial scaffold |

| Compound B | 75 nM | Added phenyl group |

| Compound C | 30 nM | Introduced additional fluorine |

Case Study: Synthesis Pathways

Research has detailed various synthetic pathways utilizing this compound as a precursor for synthesizing complex heterocycles. The methodologies employed include nucleophilic substitutions and cyclization reactions that leverage the unique reactivity of the trifluoromethyl group .

Wirkmechanismus

The mechanism of action of 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonylamino group provides stability and protects the molecule from rapid degradation.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 207611-87-8)

- Structure: Differs by replacing the BOC-amino group with a chlorine atom at position 3.

- Properties :

- Electron-withdrawing effects : Chlorine enhances electrophilicity at the pyridine ring, favoring cross-coupling reactions (e.g., Suzuki-Miyaura).

- Stability : More resistant to hydrolysis under basic conditions compared to the BOC-protected analog.

- Molecular weight : ~255.6 g/mol (vs. ~374 g/mol for the target compound), reducing steric hindrance .

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Ester

- Structure : Pyrimidine core with trifluoromethyl and pyridyl substituents.

- Properties :

Fatty Acid Methyl Esters (e.g., Hexadecanoic Acid Methyl Ester)

- Relevance : While structurally distinct, these esters share the methyl ester functional group, influencing chromatographic behavior.

- Analytical methods: GC-MS retention times and fragmentation patterns (e.g., m/z 270 for hexadecanoic acid methyl ester) provide benchmarks for characterizing the target compound’s ester moiety .

Structural and Functional Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | Pyridine | -CF₃ (C5), -BOC-NH (C3), -COOCH₃ (C2) | ~374 | Pharmaceutical intermediates |

| Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Pyridine | -CF₃ (C5), -Cl (C3), -COOCH₃ (C2) | ~255.6 | Cross-coupling reactions |

| 2-(Trifluoromethyl)-4-(6-CF₃-pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester | Pyrimidine | -CF₃ (C2, C6), -COOCH₂CH₃ (C5) | 366 (M+H)+ | Kinase inhibitor precursors |

Biologische Aktivität

3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester, often referred to as a pyridine derivative, has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H15F3N2O4

- Molecular Weight : 270.26 g/mol

- CAS Number : 2555249-77-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to enzymes, potentially leading to inhibition of key metabolic pathways.

- Antimicrobial Properties : Compounds with similar structures have shown broad-spectrum antibacterial activities, particularly against Gram-positive bacteria.

- Anticancer Activity : Pyridine derivatives have been investigated for their ability to inhibit kinases involved in cancer progression.

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial topoisomerases | |

| Anticancer | Inhibition of PIM kinases | |

| Enzyme Inhibition | Enhanced binding due to trifluoromethyl group |

Case Study 1: Antibacterial Activity

A recent study investigated the antibacterial properties of pyridine derivatives, including those featuring trifluoromethyl groups. The results indicated that these compounds exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The mechanism was linked to the inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Case Study 2: Anticancer Potential

Research on related pyridine compounds has demonstrated their efficacy in inhibiting PIM kinases, which are implicated in tumorigenesis. A series of derivatives were synthesized and evaluated for their potency against various cancer cell lines. The findings suggested that modifications in the pyridine structure could lead to enhanced selectivity and reduced toxicity compared to traditional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.